molecular formula C5H2Br2F2S B8064641 2,5-Dibromo-3-(difluoromethyl)thiophene

2,5-Dibromo-3-(difluoromethyl)thiophene

Cat. No.: B8064641
M. Wt: 291.94 g/mol
InChI Key: FPXMUJQXXHVIJW-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-(difluoromethyl)thiophene is a chemical compound with the molecular formula C5H2Br2F2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and difluoromethyl groups in the compound makes it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-3-(difluoromethyl)thiophene typically involves the bromination of 3-(difluoromethyl)thiophene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually include a solvent like dichloromethane (CH2Cl2) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques such as gas chromatography (GC) to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-(difluoromethyl)thiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding thiophene derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkyl halides (R-X). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at temperatures ranging from -20°C to 100°C.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes depending on the nucleophile used.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include debrominated thiophene derivatives.

Scientific Research Applications

2,5-Dibromo-3-(difluoromethyl)thiophene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in drug discovery and development.

    Medicine: The compound is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of advanced materials such as conductive polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-(difluoromethyl)thiophene depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of bromine and difluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dibromo-3-methylthiophene
  • 2,5-Dibromo-3-hexylthiophene
  • 2,5-Dibromo-3-(trifluoromethyl)thiophene

Uniqueness

2,5-Dibromo-3-(difluoromethyl)thiophene is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated organic compounds, which are often used in pharmaceuticals and agrochemicals for their enhanced biological activity and stability.

Properties

IUPAC Name

2,5-dibromo-3-(difluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2F2S/c6-3-1-2(5(8)9)4(7)10-3/h1,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXMUJQXXHVIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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